TC-A 2317 hydrochloride

Descripción

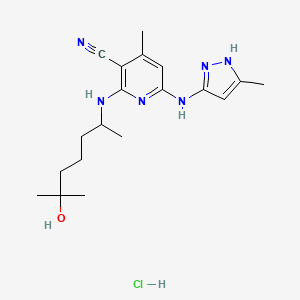

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-[(6-hydroxy-6-methylheptan-2-yl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O.ClH/c1-12-9-16(22-17-10-14(3)24-25-17)23-18(15(12)11-20)21-13(2)7-6-8-19(4,5)26;/h9-10,13,26H,6-8H2,1-5H3,(H3,21,22,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVATYHPJJPMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245907-03-2 | |

| Record name | 3-Pyridinecarbonitrile, 2-[(5-hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245907-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

TC-A 2317 Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent Aurora A Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-A 2317 hydrochloride is a potent and selective small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its high affinity and selectivity for Aurora A over Aurora B and other kinases make it a valuable tool for cell biology research and a potential candidate for anti-cancer therapeutics.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and methodologies for its investigation.

Core Mechanism of Action: Targeting Aurora A Kinase

This compound exerts its biological effects through the direct inhibition of Aurora A kinase, a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis.[3] Aurora A is essential for centrosome maturation and separation, bipolar spindle assembly, and the proper alignment of chromosomes during metaphase.

By binding to the ATP-binding pocket of Aurora A, this compound prevents the phosphorylation of its downstream substrates. This targeted inhibition disrupts the normal progression of mitosis, leading to a cascade of cellular events that ultimately inhibit cell proliferation.

Signaling Pathway

The inhibitory action of this compound on Aurora A kinase initiates a signaling cascade that disrupts mitotic integrity. The diagram below illustrates the key steps in this pathway.

Caption: Signaling pathway of this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative metrics.

| Parameter | Value | Cell Line / System | Reference |

| Ki (Aurora A) | 1.2 nM | Biochemical Assay | [1][2] |

| Ki (Aurora B) | 101 nM | Biochemical Assay | [1][2] |

| IC50 (other kinases) | > 1000 nM | Panel of 60 kinases | [2] |

| IC50 (Cell Proliferation) | 115 nM | HCT116 human colorectal carcinoma | [1] |

| In Vivo Efficacy | 59% tumor growth inhibition | HCT116 xenograft model (30 mg/kg/day, p.o.) | |

| Cmax (Rats) | 4930 nM | 30 mg/kg, p.o. | [1] |

| Tmax (Rats) | 1.2 h | 30 mg/kg, p.o. | [1] |

| T1/2 (Rats) | 3.3 h | 30 mg/kg, p.o. | [1] |

Cellular Consequences of Aurora A Inhibition

Treatment of cancer cells with this compound leads to a range of observable cellular phenotypes, consistent with the disruption of mitosis.

-

Aberrant Mitotic Structures: The compound induces the formation of abnormal centrosomes and microtubule spindles.[3]

-

Prolonged Mitosis and Mitotic Catastrophe: Cells treated with this compound experience a prolonged duration of mitosis.[3] Furthermore, it can inactivate the spindle assembly checkpoint (SAC), particularly when used in combination with taxanes like paclitaxel, leading to mitotic catastrophe.[3]

-

Formation of Micronuclei and Multinuclei: The abnormal mitotic progression results in the accumulation of cells with micronuclei or multiple nuclei.[3]

-

Induction of Cell Death and Senescence: Depending on the cell type, inhibition of Aurora A by this compound can trigger apoptosis, autophagy, or senescence.[3]

Experimental Protocols

The investigation of this compound's mechanism of action involves a variety of standard cell and molecular biology techniques. Below are generalized protocols based on published research.

General Experimental Workflow

The following diagram outlines a typical workflow for characterizing the effects of this compound on cancer cells.

Caption: A generalized experimental workflow.

Cell Viability Assay (MTT Assay Example)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control.

Immunofluorescence Staining

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-α-tubulin, anti-pericentrin) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope.

Western Blotting

-

Cell Lysis: Lyse treated and control cells in a suitable lysis buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 20 mM Tris-HCl pH 8.0, 0.5% Nonidet P-40, supplemented with protease and phosphatase inhibitors).

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Formulation and Administration

For in vivo studies, this compound can be formulated for oral administration. A common formulation involves a multi-component solvent system:

-

Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

To prepare a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.[1]

-

-

Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

-

For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix.[1]

-

-

Protocol 3: 10% DMSO and 90% Corn oil.[1]

-

For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 900 µL of corn oil and mix.[1]

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Aurora A kinase. Its mechanism of action, centered on the disruption of mitotic progression, leads to various anti-proliferative effects in cancer cells. The detailed understanding of its molecular interactions and cellular consequences, supported by the experimental methodologies outlined in this guide, provides a solid foundation for its use in basic research and its potential development as an anti-cancer therapeutic.

References

TC-A 2317 Hydrochloride: An In-Depth Technical Guide on Aurora A Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aurora A kinase selectivity profile of TC-A 2317 hydrochloride. The information is compiled from publicly available data sheets and research literature to serve as a valuable resource for researchers in oncology and cell biology. This document details the quantitative inhibitory activity, representative experimental methodologies, and a visual representation of the compound's selectivity.

Core Data Presentation

The selectivity of a kinase inhibitor is a critical parameter in drug development, as it can predict both efficacy and potential off-target effects. This compound has been characterized as a potent and highly selective inhibitor of Aurora A kinase.

Quantitative Kinase Inhibition Data

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against Aurora A and its closely related family member, Aurora B. The significant difference in the inhibition constant (Ki) highlights the compound's remarkable selectivity for Aurora A.

| Kinase Target | Inhibition Constant (Ki) | Cellular IC50 (HCT116) | Selectivity (Aurora B / Aurora A) |

| Aurora A | 1.2 nM[1][2] | 115 nM[1] | ~84-fold |

| Aurora B | 101 nM[1][2] | Not Reported |

Note: The Ki values represent the concentration of the inhibitor required to decrease the maximal rate of the enzymatic reaction by half and are a measure of the inhibitor's potency. The cellular IC50 value indicates the concentration of the compound required to inhibit the biological process (in this case, cell proliferation) by 50%.

Broad Kinase Selectivity Profile

This compound has been profiled against a panel of 60 other kinases and has been found to be highly selective. At a concentration of 1000 nM, the compound demonstrated minimal inhibitory activity against these other kinases, with reported IC50 values greater than 1000 nM[2][3]. While the comprehensive list of all 60 kinases and the precise inhibition data for each is not publicly available in the reviewed literature, this high degree of selectivity underscores the compound's specificity for Aurora A.

Experimental Protocols

The following section describes a representative methodology for an in vitro kinase assay to determine the inhibitory activity of a compound like this compound against Aurora A kinase. It is important to note that the specific protocol used in the primary characterization of this compound may have varied in some details. This protocol is based on commonly used and well-established methods in the field.

Representative In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the phosphorylation of a substrate peptide by the kinase. The inhibition of this phosphorylation by a compound is quantified to determine its potency.

Materials:

-

Recombinant human Aurora A kinase

-

Biotinylated substrate peptide (e.g., a peptide derived from a known Aurora A substrate like histone H3)

-

Europium-labeled anti-phospho-substrate antibody (Donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well low-volume microplates

-

A microplate reader capable of TR-FRET detection

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the Aurora A kinase and the biotinylated substrate peptide in assay buffer.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration is typically at or near the Km for ATP for the kinase.

-

Incubate the reaction for 60 minutes at room temperature.

-

-

Detection:

-

Stop the kinase reaction by adding 5 µL of a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and Streptavidin-APC in a quench buffer (e.g., buffer containing EDTA).

-

Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate and for the streptavidin-APC to bind to the biotinylated peptide.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible microplate reader. The reader excites the Europium donor and measures the emission from both the Europium and the APC acceptor.

-

The ratio of the acceptor to donor emission is calculated. A high ratio indicates high kinase activity (phosphorylation), while a low ratio indicates inhibition.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Kinase Selectivity Profile of this compound

The following diagram illustrates the potent and selective inhibition of Aurora A kinase by this compound.

Caption: Potent and selective inhibition of Aurora A by TC-A 2317.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-proliferative effects by disrupting the normal function of Aurora A kinase in mitosis. This leads to defects in centrosome separation and spindle assembly, ultimately causing mitotic arrest and cell death.

Caption: Mechanism of action of this compound.

References

The Aurora Kinase A Inhibitor TC-A 2317 Hydrochloride: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-A 2317 hydrochloride is a potent and selective inhibitor of Aurora kinase A, a key regulator of mitotic progression.[1][2] This technical guide provides an in-depth analysis of the effects of TC-A 2317 on the cell cycle, drawing from key studies in lung cancer cell lines. The document outlines the compound's mechanism of action, its impact on cell cycle distribution, and the downstream cellular consequences, including apoptosis, senescence, and autophagy. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to support further research and drug development efforts in oncology.

Introduction

Aurora kinase A is a serine/threonine kinase that plays a critical role in various mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome alignment.[1][3] Its overexpression is frequently observed in a wide range of human cancers and is often associated with a poor prognosis.[1] This makes Aurora kinase A a compelling target for anti-cancer therapeutics.[1][3] this compound has been identified as a specific inhibitor of Aurora kinase A, demonstrating anti-proliferative effects in cancer cells.[1][2] This guide focuses on the cellular and molecular mechanisms by which TC-A 2317 disrupts cell cycle progression, leading to cancer cell death or growth arrest.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of Aurora kinase A.[1] This inhibition leads to a cascade of events that disrupt the normal progression of mitosis. Key consequences of Aurora kinase A inhibition by TC-A 2317 include:

-

Aberrant Centrosome Formation and Spindle Assembly: Treatment with TC-A 2317 results in abnormal centrosome formation and disorganized microtubule spindles.[1]

-

Prolonged Mitosis and Mitotic Slippage: The compound causes a delay in the duration of mitosis.[1] However, instead of a sustained mitotic arrest, the cells eventually exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage.[1]

-

Endoreduplication and Polyploidy: Following mitotic slippage, cells re-enter a G1-like state without undergoing cytokinesis, leading to the accumulation of cells with a 4N or greater DNA content (polyploidy).[1]

-

Chromosomal Instability: The improper segregation of chromosomes during the disrupted mitosis leads to the formation of micronuclei and multinucleated cells, hallmarks of chromosomal instability.[1]

Data Presentation: Effect on Cell Cycle Distribution

Treatment with this compound significantly alters the cell cycle distribution in cancer cells. The primary effect observed across multiple lung cancer cell lines is an accumulation of cells with a 4N DNA content. While the source literature provides histograms, the following table summarizes the estimated quantitative data on cell cycle distribution following treatment with 1 µM TC-A 2317 for 48 hours, based on visual analysis of the published data.

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (4N) (%) | Sub-G1 (Apoptosis) (%) |

| A549 | Control (DMSO) | ~60 | ~25 | ~15 | <5 |

| TC-A 2317 (1µM) | ~20 | ~10 | ~65 | ~5 | |

| A427 | Control (DMSO) | ~55 | ~30 | ~15 | <5 |

| TC-A 2317 (1µM) | ~15 | ~10 | ~70 | ~5 | |

| NCI-H1299 | Control (DMSO) | ~50 | ~35 | ~15 | <5 |

| TC-A 2317 (1µM) | ~10 | ~5 | ~80 | ~5 |

Note: The percentages are estimations derived from graphical representations in Min, Y. H., et al. (2016). Oncotarget, 7(51), 84718–84735 and are intended for illustrative purposes.

Downstream Cellular Fates

The mitotic disruption and chromosomal instability induced by TC-A 2317 trigger distinct downstream cellular responses, which are cell-type dependent.[1]

-

Apoptosis: In some cell lines, such as A427, treatment with TC-A 2317 leads to programmed cell death, or apoptosis.[1] This is often mediated by the p53 tumor suppressor protein.[1]

-

Senescence: In other cell lines, like A549 and NCI-H1299, the compound induces a state of irreversible growth arrest known as senescence.[1] This process is frequently dependent on the upregulation of the cyclin-dependent kinase inhibitor p21.[1]

-

Autophagy: Autophagy, a cellular self-degradation process, has also been observed as a response to TC-A 2317 treatment in various lung cancer cell lines.[1]

Signaling Pathways

The cellular response to TC-A 2317 is governed by key signaling pathways that sense mitotic stress and DNA damage. The p53 and p21 pathways are central to determining the ultimate fate of the cell.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.

Materials:

-

Cancer cell lines (e.g., A549, A427, NCI-H1299)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO for the desired time period (e.g., 24, 48, 72 hours).

-

Harvesting: Aspirate the media and wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete media and transfer the cell suspension to a centrifuge tube.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Quantification: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to de-convolute the DNA content histograms and determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases.

Western Blotting for Cell Cycle and Apoptosis Markers

This protocol is used to detect the protein levels of key regulators of the cell cycle and apoptosis.

Materials:

-

Treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the harvested cell pellets in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.

Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

This assay identifies senescent cells based on the increased activity of the lysosomal enzyme β-galactosidase at pH 6.0.

Materials:

-

Treated and control cells in culture plates

-

PBS

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, NaCl in a citrate/phosphate buffer, pH 6.0)

Procedure:

-

Cell Treatment: Treat cells with TC-A 2317 or DMSO as described previously.

-

Fixation: Wash the cells twice with PBS. Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Add the SA-β-Gal staining solution to the cells. Seal the plate to prevent evaporation and incubate at 37°C (in a non-CO2 incubator) for 12-24 hours.

-

Visualization: Observe the cells under a bright-field microscope. Senescent cells will stain blue.

-

Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.

Conclusion

This compound is a specific inhibitor of Aurora kinase A that effectively disrupts mitotic progression in cancer cells. Its mechanism of action leads to chromosomal instability and subsequent cell fate decisions that include apoptosis, senescence, or autophagy, largely mediated by the p53/p21 signaling axis. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of TC-A 2317 and other Aurora kinase A inhibitors in oncology. Further studies to obtain precise quantitative data on cell cycle distribution across a broader range of cancer types will be valuable in elucidating the full spectrum of its anti-cancer activity.

References

Unveiling TC-A 2317 Hydrochloride: A Potent and Selective Aurora A Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TC-A 2317 hydrochloride is a highly potent and selective small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression. This document provides a comprehensive technical overview of the discovery and characterization of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in cell division.[1] Aurora A is primarily involved in centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[1][2] Its overexpression is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[1][2] This has made Aurora A a compelling target for anticancer drug discovery. This compound has emerged as a significant tool compound for studying the biological functions of Aurora A and as a potential therapeutic agent. It belongs to the pyrazolo[1,5-a]pyrimidine class of kinase inhibitors. This guide delves into the fundamental aspects of this compound, from its biochemical activity to its effects in cellular and in vivo models.

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of Aurora A kinase. By binding to the ATP-binding pocket of Aurora A, it prevents the phosphorylation of downstream substrates essential for mitotic progression.

The inhibition of Aurora A by this compound leads to a cascade of cellular events, including:

-

Aberrant Centrosome and Spindle Formation: Disruption of Aurora A function results in defects in centrosome maturation and separation, leading to the formation of monopolar or multipolar spindles.[2][3][4]

-

Prolonged Mitosis and Mitotic Catastrophe: The defective spindle assembly activates the spindle assembly checkpoint (SAC), causing a delay in mitosis.[2][3][4] However, in the presence of TC-A 2317, cells may eventually exit mitosis without proper chromosome segregation, a process known as mitotic slippage, leading to aneuploidy and cell death through mitotic catastrophe.[2]

-

Induction of Apoptosis, Autophagy, or Senescence: Depending on the cellular context, the mitotic errors triggered by this compound can induce various cell fate decisions, including programmed cell death (apoptosis), a cellular recycling process (autophagy), or a state of irreversible growth arrest (senescence).[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | Assay Type | Value | Reference |

| Aurora A | Ki | 1.2 nM | |

| Aurora B | Ki | 101 nM | |

| Other Kinases (over 60) | IC50 | > 1000 nM |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay Type | Value | Reference |

| HCT116 | Proliferation (IC50) | 115 nM | |

| A549 | Viability (IC50) | Not specified | [4] |

| A427 | Viability (IC50) | Not specified | [4] |

| NCI-H1299 | Viability (IC50) | Not specified | [4] |

Table 3: In Vivo Pharmacokinetic Profile (Rats)

| Parameter | Dose (Oral) | Value |

| Cmax | 30 mg/kg | 4930 nM |

| Tmax | 30 mg/kg | 1.2 h |

| T1/2 | 30 mg/kg | 3.3 h |

| Serum Conc. (24h) | 30 mg/kg | 52 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from a standard luminescent kinase assay format.

Materials:

-

Recombinant human Aurora A kinase

-

Kemptide (LRRASLG) as a substrate

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of the assay plate.

-

Add 2.5 µL of a solution containing Aurora A kinase in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (Kemptide) and ATP in Kinase Assay Buffer. The final concentrations of ATP and substrate should be at or near their respective Km values.

-

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound in a complete culture medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

In Vivo Antitumor Efficacy (Subcutaneous Xenograft Model)

This protocol describes a general procedure for evaluating the in vivo antitumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., HCT116)

-

This compound formulation for oral administration

-

Vehicle control

-

Matrigel (optional)

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally at a predetermined dose and schedule (e.g., 30 mg/kg, once daily).

-

Administer the vehicle control to the control group following the same schedule.

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint:

-

Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

-

-

Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to evaluate the antitumor efficacy of this compound.

Visualizations

Signaling Pathway of Aurora A Kinase and Inhibition by TC-A 2317

Caption: Aurora A signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Antitumor Efficacy Study

Caption: Workflow for a subcutaneous xenograft model to evaluate in vivo efficacy.

References

- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of TC-A 2317 Hydrochloride in Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TC-A 2317 hydrochloride, a potent and selective inhibitor of Aurora kinase A. It details the compound's mechanism of action, its impact on mitotic spindle formation, and the downstream cellular consequences. This document summarizes key quantitative data, outlines experimental protocols for studying its effects, and visualizes the underlying biological pathways and workflows.

Introduction: Aurora Kinase A as a Therapeutic Target

Mitotic progression is a tightly regulated process essential for cellular proliferation and the maintenance of genomic stability. The Aurora kinase family, particularly Aurora kinase A (AURKA), plays a pivotal role in orchestrating several key mitotic events.[1][2] AURKA is a serine/threonine kinase that governs centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[1][3][4] Its overexpression is frequently observed in various cancers, correlating with aneuploidy and tumorigenesis, making it a compelling target for anti-cancer therapeutics.[5][6]

This compound is a small molecule inhibitor developed for its high potency and selectivity for Aurora kinase A.[7] By inhibiting AURKA, TC-A 2317 disrupts the fidelity of mitosis, leading to profound defects in mitotic spindle architecture and function, ultimately triggering cell death or senescence in cancer cells.[3][4][8]

Mechanism of Action of this compound

The primary mechanism of action of TC-A 2317 is the direct inhibition of the kinase activity of Aurora A. This inhibition disrupts a cascade of phosphorylation events necessary for the proper execution of mitosis.

Disruption of Centrosome Function

Aurora A is enriched at the centrosomes during the G2 phase and mitosis, where it is critical for centrosome maturation—the recruitment of γ-tubulin and other pericentriolar materials required for microtubule nucleation.[2][9] Inhibition by TC-A 2317 leads to:

-

Failed Centrosome Separation: In untreated cells, duplicated centrosomes separate to form the two poles of the mitotic spindle. TC-A 2317 treatment causes a failure in this separation, a phenotype that can lead to the formation of monopolar spindles.[3][10]

-

Abnormal Centrosome Formation: Cells treated with the inhibitor exhibit aberrant centrosome structures.[3][4][8]

Destabilization of the Mitotic Spindle

Proper bipolar spindle formation is dependent on the activity of AURKA, which phosphorylates and regulates numerous microtubule-associated proteins. TC-A 2317's inhibition of AURKA results in:

-

Aberrant Spindle Morphologies: Treated cells display disorganized and aberrant mitotic spindles.[3][4][8]

-

Increased Microtubule Instability: Microtubule depolymerization assays show that mitotic spindles in TC-A 2317-treated cells are significantly less stable than in control cells.[3]

Inactivation of the Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Aurora A plays a role in the robust activation of the SAC. TC-A 2317 has been shown to inactivate the SAC, particularly when used in combination with microtubule-stabilizing agents like paclitaxel.[3][4][10] This abrogation of the checkpoint in the presence of mitotic errors leads to a phenomenon known as mitotic catastrophe.

Cellular Fates Following TC-A 2317 Treatment

The culmination of these mitotic defects—improper spindle formation, chromosome mis-segregation, and checkpoint failure—results in severe chromosomal instability.[3] This leads to the formation of cells with multiple nuclei (multinucleation) or small, extraneous nuclei (micronucleation).[3][4][8] Depending on the cellular context, these insults trigger one of several terminal cell fates:

-

Apoptosis: Programmed cell death.

-

Autophagy: A self-degradative process.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its observed effects on cancer cell lines.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Target | Notes |

| Ki | 1.2 nM | Aurora Kinase A | Demonstrates high potency.[7] |

| Ki | 101 nM | Aurora Kinase B | Over 80-fold selectivity for Aurora A over Aurora B.[7] |

| IC50 | >1000 nM | Other Kinases | Highly selective against a panel of over 60 other kinases.[7] |

Table 2: Cellular Effects of TC-A 2317 in Lung Cancer Cell Lines (A549, A427, NCI-H1299)

| Assay | Endpoint | Result | Reference |

| Cell Viability (MTT Assay) | Decreased Viability | Significant, dose-dependent decrease after 24 hours. | [10] |

| Colony Formation Assay | Long-term Survival | Dramatically reduced colony-forming activity. | [10] |

| Cell Cycle Analysis | DNA Content | Accumulation of cells with 4N DNA content. | [3][10] |

| Mitotic Marker Analysis | H3-pS10 Levels | Dramatic reduction, indicating mitotic slippage, not arrest. | [3][10] |

| Centrosome Analysis | Centrosome Separation | Failure of centrosomes to fully separate. | [3][10] |

| Microtubule Stability Assay | Spindle Stability | Increased rate of microtubule depolymerization. | [3] |

| Phenotypic Analysis | Nuclear Morphology | Increased incidence of micronucleation and multinucleation. | [3][4][8] |

Key Signaling Pathways and Logical Relationships

The diagrams below illustrate the signaling pathway of Aurora A in mitotic spindle formation and the logical consequences of its inhibition by TC-A 2317.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of TC-A 2317 are provided below.

Immunofluorescence Staining for Mitotic Spindle and Centrosome Analysis

This protocol is used to visualize the structure of the mitotic spindle and the number/position of centrosomes.

Materials:

-

Cell culture plates with sterile coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibodies: Mouse anti-α-tubulin, Rabbit anti-pericentrin

-

Secondary Antibodies: Goat anti-Mouse IgG (Alexa Fluor 488), Goat anti-Rabbit IgG (Alexa Fluor 594)

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture: Seed cells (e.g., A549) on sterile glass coverslips in a 6-well plate and culture to desired confluency.

-

Treatment: Treat cells with this compound at the desired concentration (e.g., 1 µM) for the specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate coverslips with primary antibodies (e.g., anti-α-tubulin at 1:1000, anti-pericentrin at 1:500) diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Washing: Wash coverslips three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Nuclear Staining: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes.

-

Mounting: Wash a final time with PBS. Mount coverslips onto glass slides using antifade mounting medium.

-

Imaging: Visualize using a fluorescence microscope. Capture images of α-tubulin (spindle), pericentrin (centrosomes), and DAPI (DNA) channels.

Microtubule Depolymerization (Cold Stability) Assay

This assay assesses the stability of mitotic spindles. Unstable spindles depolymerize more rapidly upon cold treatment.

Materials:

-

Synchronized mitotic cells

-

MG132 (proteasome inhibitor to arrest cells in metaphase)

-

This compound

-

Ice-cold cell culture medium

-

Materials for immunofluorescence staining (as above)

Procedure:

-

Synchronization: Synchronize cells in mitosis (e.g., using a double-thymidine block followed by release).

-

Metaphase Arrest: Treat the mitotic-enriched population with MG132 (e.g., 20 µM) for 1 hour to arrest cells in metaphase with stable spindles.

-

Inhibitor Treatment: Add TC-A 2317 (e.g., 1 µM) to the medium and immediately place the culture dish on ice for a short duration (e.g., 5 minutes).

-

Fixation and Staining: Immediately fix the cells with ice-cold methanol or PFA and proceed with immunofluorescence staining for α-tubulin and DAPI as described in Protocol 5.1.

-

Analysis: Quantify the number of metaphase cells that show complete or significant depolymerization of mitotic spindle microtubules in the TC-A 2317-treated group versus the control group. An increase in the percentage of cells with depolymerized spindles indicates microtubule destabilization.[3]

Conclusion

This compound is a highly specific and potent inhibitor of Aurora kinase A that effectively disrupts mitotic spindle formation. By inducing centrosome separation failure and destabilizing spindle microtubules, it triggers profound mitotic errors, leading to aneuploidy and subsequent cell death or senescence. The data strongly support the continued investigation of TC-A 2317 and other Aurora A inhibitors as a promising strategy for anti-cancer therapy, particularly for tumors characterized by AURKA overexpression. The experimental frameworks provided herein offer robust methods for further elucidating its mechanism and evaluating its efficacy in various preclinical models.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Aurora A Protein Kinase: To the Centrosome and Beyond [mdpi.com]

- 3. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Aurora Kinases | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.biologists.com [journals.biologists.com]

- 10. oncotarget.com [oncotarget.com]

In-Depth Technical Guide: TC-A 2317 Hydrochloride-Mediated Autophagy in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-A 2317 hydrochloride, a potent and selective inhibitor of Aurora kinase A, has emerged as a promising anti-cancer agent. Beyond its established role in disrupting mitotic progression, this compound has been demonstrated to induce autophagy in a cell-type-dependent manner, particularly in non-small cell lung cancer (NSCLC) cells. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with this compound-mediated autophagy in tumor cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Aurora kinase A is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis, including centrosome maturation and spindle assembly. Its overexpression is frequently observed in various human cancers and is often correlated with poor prognosis.[1] this compound is a small molecule inhibitor that demonstrates high selectivity for Aurora kinase A (Ki = 1.2 nM) over Aurora kinase B (Ki = 101 nM).[2] Inhibition of Aurora kinase A by this compound leads to aberrant mitotic progression, ultimately resulting in cell cycle arrest, apoptosis, senescence, or autophagy, depending on the cellular context.[1][3] This guide focuses specifically on the induction of autophagy, a cellular self-degradation process, as a consequence of this compound treatment in tumor cells.

Quantitative Analysis of this compound-Induced Autophagy

The induction of autophagy by this compound has been primarily characterized in human lung adenocarcinoma cell lines, including A549, A427, and NCI-H1299. The hallmark of autophagy is the formation of autophagosomes and the subsequent degradation of cellular components. This process is biochemically monitored by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of the autophagy receptor p62/SQSTM1.

Table 1: Effect of this compound on Autophagy Markers in Lung Cancer Cells

| Cell Line | Treatment | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) | Reference |

| A549 | 1 µM TC-A 2317 (48h) | Increased | Decreased | [4] |

| A427 | 1 µM TC-A 2317 (48h) | Increased | Decreased | [4] |

| NCI-H1299 | 1 µM TC-A 2317 (48h) | Increased | Decreased | [4] |

Note: The referenced study demonstrated these changes through Western blotting but did not provide specific fold-change values in a tabular format. The table reflects the observed trends.

Signaling Pathways of this compound-Mediated Autophagy

The precise signaling cascade leading to autophagy upon Aurora kinase A inhibition by this compound is an active area of investigation. Evidence suggests the involvement of the tumor suppressor protein p53. In A549 cells, which are p53-positive, treatment with this compound leads to the upregulation of p53.[4] Nuclear p53 is a known transcriptional activator of several autophagy-related genes.[5][6] This suggests a potential pathway where inhibition of Aurora kinase A leads to p53 activation, which in turn transcriptionally induces the autophagy machinery.

Caption: Proposed signaling pathway of this compound-mediated autophagy.

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: A549, A427, and NCI-H1299 human non-small cell lung cancer cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Treatment: this compound is dissolved in DMSO to prepare a stock solution. Cells are treated with a final concentration of 1 µM this compound for the indicated time points (e.g., 24, 48, 72 hours). Control cells are treated with an equivalent volume of DMSO.

Western Blotting for Autophagy Markers

This protocol is designed to detect the levels of LC3-I, LC3-II, and p62/SQSTM1.

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins on a 12% or 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

-

Rabbit anti-LC3B (1:1000)

-

Mouse anti-p62/SQSTM1 (1:1000)

-

Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Caption: Workflow for Western blotting analysis of autophagy markers.

Immunofluorescence for LC3 Puncta

This method visualizes the formation of autophagosomes by detecting the punctate distribution of LC3.

-

Cell Seeding:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat cells with 1 µM this compound for the desired time.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with rabbit anti-LC3B antibody (1:200) in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:500) for 1 hour in the dark.

-

Wash three times with PBST.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of LC3 puncta per cell.

-

Conclusion

This compound is a multifaceted anti-cancer agent that, in addition to its effects on mitosis, can induce autophagy in tumor cells. This guide has provided a summary of the quantitative effects, a proposed signaling pathway involving p53, and detailed experimental protocols for the assessment of this compound-mediated autophagy. A deeper understanding of this autophagic response is crucial for the strategic development of this compound as a therapeutic agent, potentially in combination with other anti-cancer drugs that modulate autophagy. Further research is warranted to fully elucidate the intricate signaling networks governing this process and to explore its therapeutic implications in a broader range of cancer types.

References

- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.com [oncotarget.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Triangular Relationship between p53, Autophagy, and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autophagy and p53 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cellular Senescence Induced by TC-A 2317 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a complex cellular process implicated in both tumor suppression and age-related pathologies. The targeted induction of senescence in cancer cells represents a promising therapeutic strategy. TC-A 2317 hydrochloride, a potent and selective inhibitor of Aurora kinase A, has emerged as a valuable tool for inducing cellular senescence in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and key signaling pathways involved in this compound-induced cellular senescence.

Introduction

This compound is a small molecule inhibitor that demonstrates high selectivity for Aurora kinase A, a key regulator of mitotic progression.[1] Inhibition of Aurora kinase A by TC-A 2317 disrupts the formation of the mitotic spindle, leading to mitotic catastrophe and, in a cell-type-dependent manner, the induction of apoptosis, autophagy, or cellular senescence.[2] This guide focuses on the induction of cellular senescence, a desirable outcome in cancer therapy as it leads to a stable growth arrest of tumor cells.

Mechanism of Action

The primary mechanism by which this compound induces cellular senescence is through the inhibition of Aurora kinase A. This inhibition leads to a cascade of events culminating in cell cycle arrest.

Key Mechanistic Steps:

-

Disruption of Mitotic Progression: this compound treatment leads to aberrant centrosome and microtubule spindle formation, prolonging the duration of mitosis.[2]

-

Chromosomal Instability: The flawed mitotic progression results in the accumulation of cells with micronuclei or multiple nuclei.[2]

-

Induction of p21: A critical step in this compound-induced senescence is the upregulation of the cyclin-dependent kinase inhibitor p21.[2] This upregulation is a downstream consequence of the mitotic disruption and subsequent DNA damage response.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the activity and effects of this compound.

| Parameter | Value | Cell Line | Reference |

| Ki (Aurora A) | 1.2 nM | - | [1] |

| Ki (Aurora B) | 101 nM | - | [1] |

| IC50 (Cell Viability) | 115 nM | HCT116 | [1] |

| IC50 (Cell Viability) | ~1 µM | A549, A427, NCI-H1299 | [2][3] |

Table 1: In vitro inhibitory concentrations of this compound.

| Senescence Marker | Observation | Cell Line(s) | Reference |

| SA-β-galactosidase Activity | Increased staining observed. | A549, NCI-H1299 | [2] |

| p21 (CDKN1A) Expression | Upregulation is required for senescence induction. | A549 | [2] |

| Cell Morphology | Flattened and enlarged cellular morphology. | A549, NCI-H1299 | [2] |

Table 2: Qualitative and semi-quantitative effects on senescence markers.

Signaling Pathway

The induction of cellular senescence by this compound is primarily mediated through the inhibition of the Aurora kinase A signaling pathway, which subsequently activates the p53/p21 axis.

Caption: Signaling pathway of this compound-induced cellular senescence.

Experimental Protocols

This section provides detailed methodologies for key experiments to study cellular senescence induced by this compound.

Cell Culture and Treatment

-

Cell Lines: A549 (human lung carcinoma), NCI-H1299 (human non-small cell lung carcinoma), or other relevant cancer cell lines.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C. Dilute to the desired final concentration in culture medium immediately before use. The final DMSO concentration should not exceed 0.1%.

-

Treatment: Seed cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µM). A vehicle control (DMSO) should be included in all experiments.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is a widely used biomarker for senescent cells.

-

Plate Cells: Seed cells in 6-well plates and treat with this compound for 48-72 hours.

-

Wash: Wash cells twice with phosphate-buffered saline (PBS).

-

Fix: Fix cells with 1 ml of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Wash: Wash cells twice with PBS.

-

Stain: Add 1 ml of staining solution (1 mg/ml X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) to each well.

-

Incubate: Incubate the plates at 37°C without CO2 for 12-16 hours. Protect from light.

-

Visualize: Observe the cells under a microscope for the development of a blue color.

-

Quantify: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of SA-β-gal-positive cells.

Immunoblotting for Senescence Markers

This protocol is for detecting the expression levels of key senescence-related proteins.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p16, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Harvest Cells: After treatment, harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G1 population is indicative of senescence-associated cell cycle arrest.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Caption: Experimental workflow for SA-β-Galactosidase staining.

Caption: Experimental workflow for Immunoblotting.

Conclusion

This compound is a valuable pharmacological tool for inducing cellular senescence in cancer cells through the specific inhibition of Aurora kinase A. This guide provides the foundational knowledge and detailed protocols for researchers to effectively utilize this compound in their studies of cellular senescence and its potential therapeutic applications. Further research is warranted to obtain more extensive quantitative data on the dose- and time-dependent induction of a broader range of senescence markers to fully elucidate the senescent phenotype induced by this compound across different cancer types.

References

- 1. Targeting aurora kinases limits tumour growth through DNA damage-mediated senescence and blockade of NF-κB impairs this drug-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting aurora kinases limits tumour growth through DNA damage-mediated senescence and blockade of NF-κB impairs this drug-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: TC-A 2317 Hydrochloride, a Potent Aurora A Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular characteristics of TC-A 2317 hydrochloride, a potent and selective inhibitor of Aurora A kinase. The information presented herein is intended to support research and drug development efforts targeting Aurora A kinase, a key regulator of mitotic progression.

Quantitative Bioactivity Profile

This compound demonstrates high affinity and selectivity for Aurora A kinase. Its inhibitory activity has been quantified through various biochemical and cell-based assays.

| Parameter | Target/Cell Line | Value | Reference(s) |

| Ki | Aurora A Kinase | 1.2 nM | [1] |

| Ki | Aurora B Kinase | 101 nM | [1] |

| IC50 | HCT116 Cells | 115 nM | [1] |

| Selectivity | Over 60 other kinases | IC50 > 1000 nM | [2] |

Mechanism of Action: Inhibition of the Aurora A Kinase Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of Aurora A. Aurora A is a critical serine/threonine kinase that plays a pivotal role in orchestrating several key events during mitosis. Its inhibition disrupts the normal progression of cell division, leading to mitotic arrest and subsequent cell death in cancer cells.

The signaling pathway initiated by the activation of Aurora A kinase is complex and involves multiple upstream activators and downstream effectors. Key among its activators are TPX2, Bora, Polo-like kinase 1 (Plk1), and the Cyclin B-Cdk1 complex. Upon activation, Aurora A phosphorylates a wide range of substrates essential for mitotic progression.

Inhibition of Aurora A by this compound leads to defects in centrosome maturation and separation, failure to form a proper bipolar spindle, and ultimately, a halt in mitotic progression.[3][4] This disruption of the cell cycle can induce apoptosis, autophagy, or senescence in cancer cells.[3][4]

Experimental Protocols

Determination of Ki Value for this compound

The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to its target enzyme. A common method for determining the Ki value for a kinase inhibitor is through a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, coupled with inhibitor titration.

Principle: The assay measures the amount of ADP produced by the kinase reaction. The luminescence signal is proportional to the kinase activity. By measuring the kinase activity at various concentrations of the inhibitor, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([S] / Km)) Where:

-

Ki is the inhibition constant.

-

IC50 is the half-maximal inhibitory concentration.

-

[S] is the concentration of the substrate (ATP).

-

Km is the Michaelis-Menten constant for the substrate.

Workflow for Ki Determination:

Materials:

-

Recombinant human Aurora A kinase

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Suitable peptide substrate (e.g., Kemptide)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare all reagents to their final working concentrations in kinase assay buffer.

-

Inhibitor Dilution: Perform a serial dilution of this compound to cover a range of concentrations expected to span the IC50 value.

-

Assay Plate Setup: In a 96- or 384-well plate, add the diluted inhibitor solutions. Include controls for 0% inhibition (vehicle only) and 100% inhibition (no enzyme or high concentration of a known inhibitor).

-

Enzyme Addition: Add the diluted Aurora A kinase to all wells except the 100% inhibition control.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to all wells. The final ATP concentration should be close to its Km for Aurora A for accurate Ki determination.

-

Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions.

-

Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by luciferase to produce a luminescent signal. Incubate as recommended.

-

Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

References

- 1. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

- 2. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for TC-A 2317 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-A 2317 hydrochloride is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Dysregulation of Aurora A kinase is implicated in the pathogenesis of various cancers, making it a compelling target for anti-cancer therapeutics.[2][3] this compound demonstrates significant antitumor activity by disrupting the formation of centrosomes and microtubule spindles, leading to aberrant mitosis.[2][3][4] This ultimately triggers cellular responses such as apoptosis, autophagy, or senescence, depending on the specific cancer cell type.[2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound selectively inhibits Aurora A kinase, playing a crucial role in centrosome maturation and separation, mitotic entry, and the formation of the bipolar spindle.[3] Inhibition of Aurora A kinase by TC-A 2317 leads to mitotic catastrophe and subsequent cancer cell death.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: TC-A 2317 Hydrochloride Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of TC-A 2317 hydrochloride in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2]

Introduction

This compound is an orally active small molecule that demonstrates high selectivity for Aurora A kinase (Ki = 1.2 nM) over Aurora B kinase (Ki = 101 nM) and a panel of other kinases.[1][3] Its ability to disrupt mitotic processes in cancer cells makes it a valuable tool for research in oncology and cell cycle regulation.[2][4][5] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results.

Mechanism of Action

Aurora A kinase is a serine/threonine kinase that plays a crucial role in centrosome maturation and separation, spindle assembly, and mitotic entry.[2][5] Overexpression of Aurora A is common in many human cancers and is associated with chromosomal instability. This compound inhibits the kinase activity of Aurora A, leading to defects in spindle formation, prolonged mitosis, and ultimately, mitotic catastrophe, apoptosis, autophagy, or senescence in cancer cells.[2][4][5]

Figure 1: Simplified signaling pathway showing the role of Aurora A kinase in mitosis and its inhibition by TC-A 2317.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 392.93 g/mol | [1] |

| Chemical Formula | C₁₉H₂₈N₆O · HCl | |

| CAS Number | 1245907-03-2 | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | White to beige powder | |

| Solubility in DMSO | Up to 100 mg/mL (254.50 mM) | [3] |

| 39.29 mg/mL (100 mM) | [1][6] | |

| 2 mg/mL (clear solution) | ||

| Storage (Solid) | +4°C or -20°C, sealed, away from moisture | [3] |

| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3][7] |

| In Vitro Activity (IC₅₀) | 115 nM (HCT116 cells) | [3] |

| Kinase Inhibition (Ki) | Aurora A: 1.2 nM; Aurora B: 101 nM | [1][3] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[7] This prevents condensation of moisture onto the hygroscopic compound.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated precision balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of the compound (Molecular Weight = 392.93).

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the powder. For 3.93 mg, add 1 mL of DMSO.

-

Note: DMSO is hygroscopic. Use a fresh, unopened bottle or a properly stored desiccated stock to ensure maximum solubility.[3]

-

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-

Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[3][6] Visually inspect for complete dissolution. The solution should be clear.

-